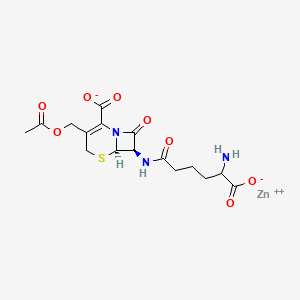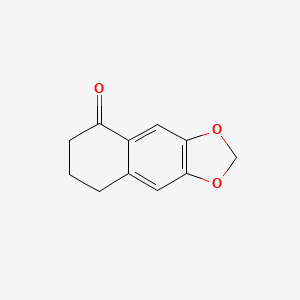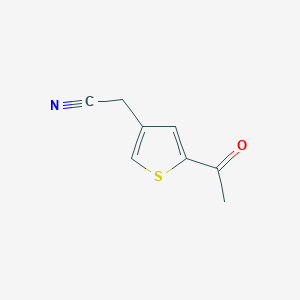
2-(5-Acetylthiophen-3-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Acetylthiophen-3-yl)acetonitrile is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of an acetyl group at the 5-position and an acetonitrile group at the 3-position of the thiophene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Acetylthiophen-3-yl)acetonitrile typically involves the condensation of thiophene derivatives with acetonitrile. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions using catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Acetylthiophen-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated thiophenes, nitrothiophenes, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-Acetylthiophen-3-yl)acetonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(5-Acetylthiophen-3-yl)acetonitrile involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic substitution reactions. It can also undergo redox reactions, influencing cellular redox states and potentially affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thiopheneacetonitrile: A simpler thiophene derivative with similar reactivity but lacking the acetyl group.
5-Acetyl-2-thiophenecarboxylic acid: Another thiophene derivative with an acetyl group but different functional groups at other positions.
Uniqueness
2-(5-Acetylthiophen-3-yl)acetonitrile is unique due to the presence of both the acetyl and acetonitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
41908-05-8 |
|---|---|
Molekularformel |
C8H7NOS |
Molekulargewicht |
165.21 g/mol |
IUPAC-Name |
2-(5-acetylthiophen-3-yl)acetonitrile |
InChI |
InChI=1S/C8H7NOS/c1-6(10)8-4-7(2-3-9)5-11-8/h4-5H,2H2,1H3 |
InChI-Schlüssel |
HRHUUSPAGMUGMC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CS1)CC#N |
Kanonische SMILES |
CC(=O)C1=CC(=CS1)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


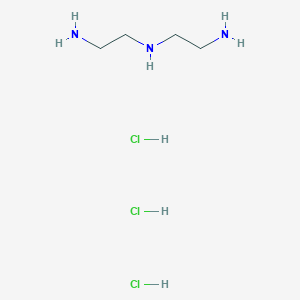
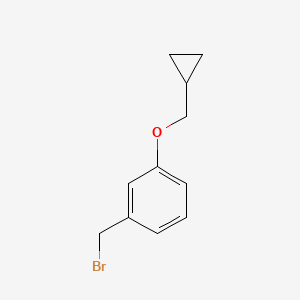
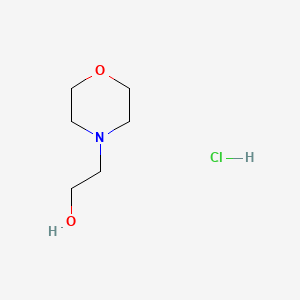
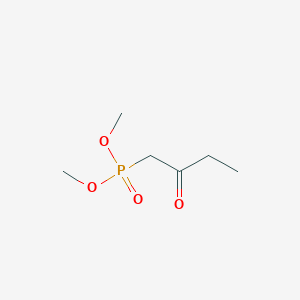

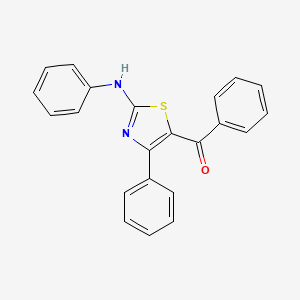
![Ethyl 2-[(3-methyl-1,2-oxazol-5-yl)amino]-2-oxoacetate](/img/structure/B3052421.png)
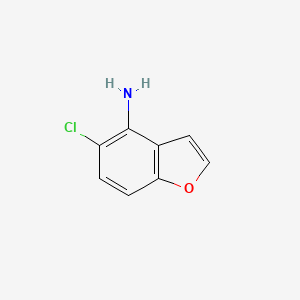
![2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3052423.png)

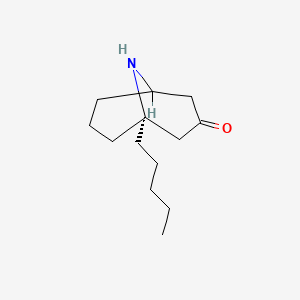
![3-Methylbenzo[c]isoxazole](/img/structure/B3052426.png)
